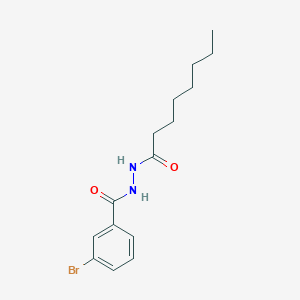![molecular formula C18H22N2O2S B3842305 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B3842305.png)
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol
Vue d'ensemble
Description
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPTP is a pyrrolidine derivative that is commonly used in the synthesis of various pharmaceuticals. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain chemicals that are involved in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to have antiviral effects against a variety of viruses, including HIV, herpes simplex virus, and hepatitis B virus. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it has a high yield. This compound is also stable and has a long shelf life, making it a valuable tool for researchers. However, there are some limitations to the use of this compound in lab experiments. This compound can be toxic in high doses, and it may not be suitable for use in certain types of experiments.
Orientations Futures
There are several potential future directions for the use of 3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol in scientific research. One potential area of research is the development of new drugs that are based on the structure of this compound. Another potential area of research is the use of this compound as a tool for studying the immune system and its role in the development of various diseases. Additionally, this compound may be useful in the development of new treatments for viral infections, autoimmune diseases, and cancer.
Conclusion:
In conclusion, this compound, or this compound, is a valuable compound for use in scientific research. This compound has a wide range of biochemical and physiological effects, making it a potential tool for the development of new drugs and treatments. While there are some limitations to the use of this compound in lab experiments, this compound has several advantages that make it a valuable tool for researchers. As research in this area continues, it is likely that new applications for this compound will be discovered, leading to new treatments and therapies for a variety of diseases.
Applications De Recherche Scientifique
3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol has been extensively studied for its potential use in the development of new drugs. This compound has been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, and antitumor effects. This compound has also been shown to have a positive effect on the immune system, making it a potential treatment for autoimmune diseases.
Propriétés
IUPAC Name |
[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-6-16-19-15(11-23-16)17(21)20-10-9-18(22,12-20)14-8-5-4-7-13(14)2/h4-5,7-8,11,22H,3,6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMKCBCUAMCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCC(C2)(C3=CC=CC=C3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







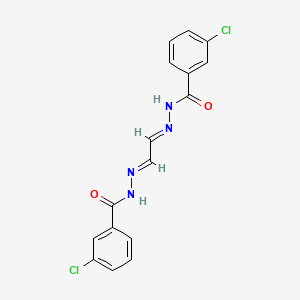

![N'-[1-(2-chlorophenyl)ethylidene]octanohydrazide](/img/structure/B3842269.png)
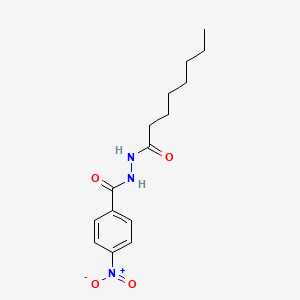
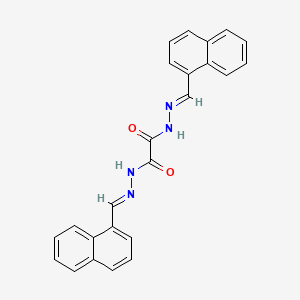
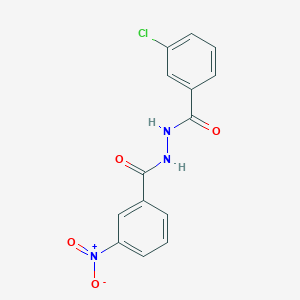

![N'-[(4-fluorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842307.png)
![N'-[(3-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842310.png)
